molecular formula C₇₆H₁₃₃N₁₇O₁₈ B612554 Platelet Factor 4 (58-70), human CAS No. 82989-21-7

Platelet Factor 4 (58-70), human

Katalognummer B612554
CAS-Nummer: 82989-21-7
Molekulargewicht: 1572.97
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Platelet Factor 4 (58-70), human, is a peptide based on the amino acid sequence corresponding to residues 58-70 of platelet factor-4 (PF-4). It contains the major heparin-binding domain, which is not sufficient for full antiangiogenic activity .


Synthesis Analysis

Platelet Factor 4 (58-70), human is a peptide based on the amino acid sequence corresponding to residues 58-70 of platelet factor-4 (PF-4). It contains the major heparin-binding domain . PF4 is a small chemokine protein released by activated platelets .


Molecular Structure Analysis

PF4 is a small chemokine protein released by activated platelets. The mature size of PF4 is a 70-amino-acid protein, or 7.8 kDa . Its major physiological function is to promote blood coagulation. This function is related to PF4’s affinity for heparin and other glycosaminoglycans (GAGs) .


Chemical Reactions Analysis

Platelets play a crucial role in normal hemostasis and vascular disease. PF4 is involved in platelet activation at the single cell and the molecular level, and contributes to inflammation, tumor angiogenesis, and embryonic development .


Physical And Chemical Properties Analysis

The molecular weight of Platelet Factor 4 (58-70), human is between 7800-9000 (monomer) .

Wissenschaftliche Forschungsanwendungen

Histamine Release and Inflammation

  • PF-4 (58-70) and Histamine Release : A study by Suzuki et al. (2002) revealed that the PF-4 (58-70) fragment stimulates histamine release from rat peritoneal mast cells in a dose-dependent manner, suggesting a crucial role for PF-4 in inflammation and/or immune response (Suzuki et al., 2002).

Hematopoiesis

  • PF-4's Influence on Hematopoiesis : Dudek et al. (2003) found that PF-4 binds to human CD34+ hematopoietic progenitor cells, enhancing their adhesion to stroma and indirectly influencing hematopoiesis by binding or interfering with signaling from other chemokines, such as IL-8 (Dudek et al., 2003).

Angiogenesis and Cancer

  • Anti-Angiogenic Properties : Hagedorn et al. (2001) demonstrated that the PF-447-70 peptide, derived from PF-4, inhibits angiogenesis, making it a potential therapeutic agent for pathologies like cancer, diabetic retinopathy, and rheumatoid arthritis (Hagedorn et al., 2001).
  • PF-4 in Tumor Growth Inhibition : Li et al. (2003) reported that gene therapy-mediated expression of a form of PF-4 lacking 16 amino acids of the N-terminus inhibits angiogenesis and tumor growth in vivo, suggesting a strategy for cancer gene therapy (Li et al., 2003).
  • Effects on Multiple Myeloma Growth : A study by Yang et al. (2010) showed that transfection of PF-4 or 17-70 cDNA suppresses the growth of multiple myeloma in vivo, indicating its potential therapeutic use (Yang et al., 2010).

Platelet Function and Thrombosis

  • PF-4 in Atherosclerosis and Platelet Function : Pitsilos et al. (2003) found that PF-4 is present in atherosclerotic plaques and its presence correlates with lesion severity and symptomatic atherosclerosis, indicating a role in the evolution of atherosclerotic vascular lesions (Pitsilos et al., 2003).

Hemostasis and Coagulation

  • PF-4 and Activated Protein C Generation : Slungaard et al. (2003) reported that PF-4 enhances the generation of activated protein C both in vitro and in vivo, suggesting a physiological role in enhancing APC generation (Slungaard et al., 2003).

Antimicrobial Activity

  • Antimicrobial Peptides from Platelets : Tang et al. (2002) identified PF-4 as one of the antimicrobial peptides released from human platelets, suggesting a direct antimicrobial role for platelets (Tang et al., 2002).

Interaction with Vascular System

  • PF-4 and Vessel Wall Interactions : Sachais et al. (2004) highlighted that PF-4's biology depends on its high affinity for heparan sulfates and other negatively charged molecules, which may contribute to its angiostatic and proatherogenic properties (Sachais et al., 2004).

Wirkmechanismus

PF4 stimulates dose-dependent phosphorylation of JAK2 and c-Mpl . It is also involved in innate and adaptive immunity in events when platelets are activated in response to infections .

Eigenschaften

IUPAC Name

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBPCXTLNEHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H133N17O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.